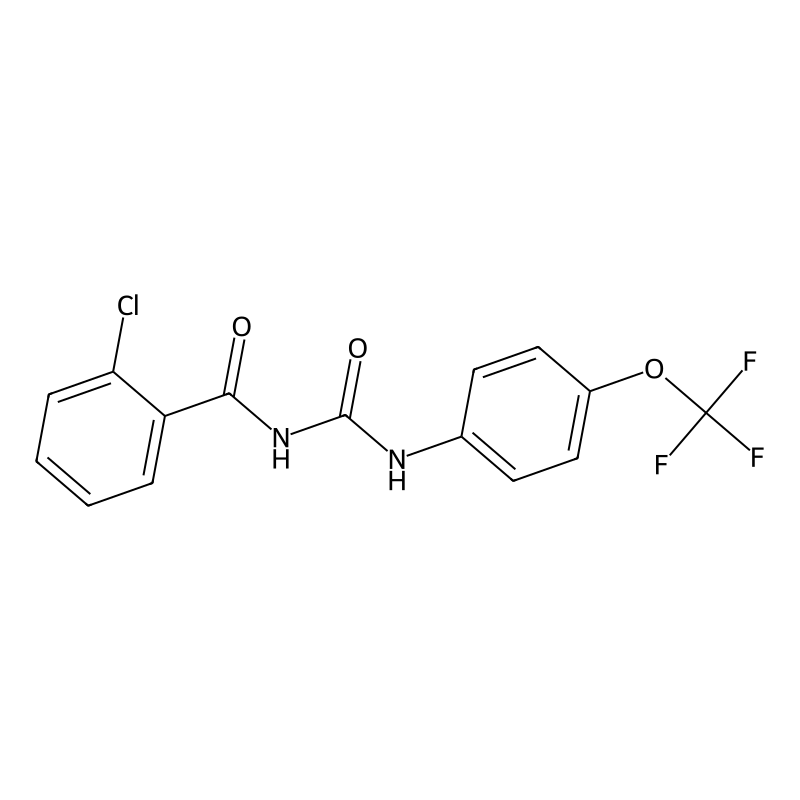

Triflumuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action Studies:

Triflumuron disrupts insect growth by inhibiting chitin synthesis. Chitin is a vital component of an insect's exoskeleton, and without it, they cannot molt or develop properly []. This specific mode of action makes triflumuron ideal for studying the process of molting and chitin biosynthesis in insects. Researchers can use triflumuron to understand how these processes work at the molecular level, which can lead to the development of new and more targeted insecticides [].

Investigating Insect Resistance:

The widespread use of insecticides can lead to the development of resistance in insect populations. Triflumuron is a relatively new insecticide compared to some others, and researchers are using it to study how insects develop resistance to this specific mode of action. By understanding how insects become resistant to triflumuron, scientists can develop strategies to prevent or manage resistance in the future [].

Selective Insecticide Development:

Triflumuron's target on chitin synthesis makes it relatively selective towards insects. Unlike some broad-spectrum insecticides that can harm beneficial insects as well as pests, triflumuron has minimal impact on non-target organisms []. This selectivity is a valuable property for researchers developing new, environmentally friendly insecticides. Studies using triflumuron can help identify and optimize compounds that target specific insect pests while leaving beneficial insects unharmed [].

Triflumuron is a synthetic insecticide belonging to the benzoylurea class, specifically designed as an insect growth regulator. Its chemical formula is C₁₅H₁₀ClF₃N₂O₃, and it is characterized by its ability to inhibit chitin synthesis, which is crucial for the development of exoskeletons in arthropods. This compound is primarily used to control pest populations in agricultural settings, particularly targeting larvae of various insects such as flies, fleas, and cockroaches .

Triflumuron acts as a feeding deterrent and disrupts chitin synthesis in insects []. Chitin is a vital component of the insect exoskeleton, and its disruption prevents proper molting, leading to death during development. This mechanism is specific to insects and has minimal impact on other organisms [].

Toxicity

Triflumuron is considered to be low in acute toxicity for mammals, with oral and dermal LD50 values exceeding 5000 mg/kg body weight []. However, chronic exposure studies suggest potential effects on the blood system in animals [].

Flammability

Reactivity

Triflumuron is not highly reactive under normal conditions.

Environmental Considerations

While triflumuron poses minimal risk to mammals, it can be toxic to some beneficial insects and aquatic invertebrates []. The European Union has banned triflumuron due to environmental concerns [].

Triflumuron acts by interfering with the chitin synthesis pathway in insects. It binds to chitin synthetase, an enzyme essential for the formation of chitin, thereby preventing the proper development of the insect exoskeleton. This mode of action results in the death of the insect during its molting process. The compound does not affect mammals as they lack this specific enzyme .

In terms of stability, triflumuron is resistant to hydrolysis and does not react with common container materials such as stainless steel or aluminum, making it suitable for long-term storage .

The biological activity of triflumuron is primarily focused on its role as an insect growth regulator. It disrupts normal growth and development in target insects by inhibiting chitin formation. Studies have shown that triflumuron can significantly affect oogenesis and diuresis in certain insect species, leading to reduced reproductive success and increased mortality rates .

Additionally, triflumuron has been noted for its high toxicity to aquatic organisms and bees, which raises concerns regarding its environmental impact .

Triflumuron can be synthesized through various chemical pathways involving the reaction of substituted phenylureas with chloroacetyl chloride or similar reagents under controlled conditions. The general synthetic route involves:

- Formation of the Urea Linkage: Reacting a substituted phenyl amine with isocyanates or carbamates.

- Chlorination: Introducing chlorine atoms at specific positions on the aromatic ring.

- Fluorination: Adding trifluoromethyl groups to enhance its biological activity.

These steps can vary based on specific desired properties and yields .

Triflumuron is primarily utilized in agricultural pest management as an effective insecticide against a variety of pests. Its applications include:

- Agriculture: Used on crops such as fruits, vegetables, and cotton to control pest populations.

- Public Health: Employed in controlling larvae of disease vectors like mosquitoes.

- Animal Health: Effective against ectoparasites in veterinary applications .

Research indicates that triflumuron interacts with various cytochrome P450 isoforms during metabolism, which may influence its efficacy and toxicity profiles in non-target organisms. Studies have demonstrated that triflumuron undergoes metabolic transformations in human liver microsomes, suggesting potential implications for human exposure scenarios .

Triflumuron belongs to a class of compounds known as chitin synthesis inhibitors. Other similar compounds include:

- Diflubenzuron: Another benzoylurea compound that also inhibits chitin synthesis but has distinct applications and toxicity profiles.

- Lufenuron: Used primarily in veterinary medicine for flea control; it operates similarly but has different metabolic pathways.

- Novaluron: A newer compound with a similar mechanism but improved efficacy against certain pests.

Comparison TableCompound Chemical Class Mechanism of Action Primary Use Triflumuron Benzoylurea Chitin synthesis inhibitor Agricultural pest management Diflubenzuron Benzoylurea Chitin synthesis inhibitor Agricultural pest management Lufenuron Benzoylurea Chitin synthesis inhibitor Veterinary flea control Novaluron Benzoylurea Chitin synthesis inhibitor Agricultural pest management

| Compound | Chemical Class | Mechanism of Action | Primary Use |

|---|---|---|---|

| Triflumuron | Benzoylurea | Chitin synthesis inhibitor | Agricultural pest management |

| Diflubenzuron | Benzoylurea | Chitin synthesis inhibitor | Agricultural pest management |

| Lufenuron | Benzoylurea | Chitin synthesis inhibitor | Veterinary flea control |

| Novaluron | Benzoylurea | Chitin synthesis inhibitor | Agricultural pest management |

Triflumuron's unique structure and specific interactions with insect enzymes distinguish it from these other compounds, making it particularly effective against certain pest species while also posing unique environmental risks due to its toxicity to non-target organisms .

Physical State and Appearance

Triflumuron exists as a solid crystalline compound under standard conditions [1]. The substance presents as a white to light yellow powder with crystalline characteristics, exhibiting a white to off-white coloration [2] [1] [3]. The material demonstrates typical properties of an organic crystalline compound, maintaining structural integrity at room temperature while displaying the characteristic appearance of a finely divided solid pesticide active ingredient.

Molecular Weight and Density

The molecular formula of triflumuron is C15H10ClF3N2O3, with a molecular weight of 358.70 grams per mole [4] [5] [6]. The compound exhibits a relative density of 1.55 grams per milliliter at 20°C [6], indicating a density greater than water, which is consistent with the presence of heavy atoms including chlorine and fluorine within the molecular structure. The monoisotopic mass has been precisely determined as 358.033205 daltons [4], providing accurate mass spectral identification parameters.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Formula | C15H10ClF3N2O3 | - | [4] [5] [6] |

| Molecular Weight | 358.70 g/mol | - | [4] [5] [6] |

| Relative Density | 1.55 g/mL | 20°C | [6] |

| Monoisotopic Mass | 358.033205 Da | - | [4] |

Melting and Boiling Points

Triflumuron demonstrates a well-defined melting point of 194°C at 1 atmosphere pressure, as determined using OECD 102 methodology [6]. The compound does not possess a conventional boiling point due to thermal decomposition occurring before the boiling transition [6]. Thermal decomposition initiates at temperatures exceeding 360°C, as measured by differential scanning calorimetry following OECD 113 protocols [6]. This thermal behavior is characteristic of complex organic molecules containing multiple functional groups that undergo degradation rather than simple phase transitions at elevated temperatures.

| Property | Value | Conditions | Method | Reference |

|---|---|---|---|---|

| Melting Point | 194°C | 1 atm | OECD 102 | [6] |

| Boiling Point | Cannot be determined | due to decomposition | OECD 103 | [6] |

| Decomposition Temperature | >360°C | - | OECD 113 DSC | [6] |

Solubility Profile

Triflumuron exhibits markedly different solubility characteristics across various solvents, reflecting its chemical structure and polarity. The compound demonstrates extremely low aqueous solubility of 0.04 milligrams per liter at 20°C [7] [6], classifying it as practically insoluble in water. This hydrophobic character is consistent with the presence of aromatic rings and fluorinated substituents.

In organic solvents, triflumuron shows significantly enhanced solubility. The highest solubility is observed in dimethylsulfoxide at 127.4 grams per liter [7] [6], followed by acetone (26.6 g/L) and ethyl acetate (23.3 g/L) [7] [6]. Moderate solubility is achieved in dichloromethane (11.7 g/L) and acetonitrile (4.5 g/L) [7] [6]. Lower solubility values are recorded for alcohols and hydrocarbons, with n-heptane showing minimal solubility (<0.1 g/L) [7] [6].

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 0.04 mg/L | 20°C | [7] [6] |

| Dimethylsulfoxide | 127.4 g/L | 20°C | [7] [6] |

| Acetone | 26.6 g/L | 20°C | [7] [6] |

| Ethyl acetate | 23.3 g/L | 20°C | [7] [6] |

| Dichloromethane | 11.7 g/L | 20°C | [7] [6] |

| Acetonitrile | 4.5 g/L | 20°C | [7] [6] |

| n-Octanol | 1.2 g/L | 20°C | [7] [6] |

| Xylene | 1.7 g/L | 20°C | [7] [6] |

| 2-Propanol | 1.3 g/L | 20°C | [7] [6] |

| n-Heptane | <0.1 g/L | 20°C | [7] [6] |

Partition Coefficient (LogP)

The octanol-water partition coefficient of triflumuron indicates its lipophilic nature and bioaccumulation potential. Experimental determinations show temperature-dependent variations in LogP values. At 10°C and 30°C, the LogP is 3.6 and 3.5 respectively, while at 20°C it maintains a value of 3.5 [6]. Literature values report a higher LogP of 4.68 at 25°C [7] [2], suggesting methodological differences or temperature effects on partitioning behavior.

These LogP values, all exceeding 3.0, classify triflumuron as having high bioaccumulation potential according to environmental assessment criteria [8]. The lipophilic character is consistent with the molecular structure containing aromatic rings and halogen substituents.

| Temperature | Log P Value | Method | Reference |

|---|---|---|---|

| 10°C | 3.6 | OECD | [6] |

| 20°C | 3.5 | OECD | [6] |

| 25°C | 4.68 | Literature | [7] [2] |

| 30°C | 3.5 | OECD | [6] |

Vapor Pressure Characteristics

Triflumuron exhibits extremely low vapor pressure across the temperature range studied. At 20°C, 25°C, and 50°C, the vapor pressure remains below 10⁻³ pascals [6]. These values were determined through extrapolation methods, indicating that direct measurement was not feasible due to the compound's low volatility. The minimal vapor pressure classifies triflumuron as having low volatility according to regulatory guidelines, suggesting limited atmospheric transport and reduced inhalation exposure risks during normal handling.

| Temperature | Vapor Pressure | Note | Reference |

|---|---|---|---|

| 20°C | <10⁻³ Pa | Extrapolated | [6] |

| 25°C | <10⁻³ Pa | Extrapolated | [6] |

| 50°C | <10⁻³ Pa | Extrapolated | [6] |

pH Stability and Acid-Base Properties

Triflumuron demonstrates pH-dependent stability characteristics that are crucial for understanding its environmental fate and formulation requirements. The compound exhibits excellent stability under acidic and neutral conditions, remaining intact at pH 5 and pH 7 with no significant degradation observed [9] [10]. However, under alkaline conditions at pH 9, triflumuron undergoes hydrolytic degradation with a half-life (DT50) of 57 days at 25°C [9] [10].

The primary degradation product under alkaline conditions is 2-chlorobenzoic acid, which represents 28.9% of the applied radioactivity after 30 days [9] [10]. The compound does not possess acidic or basic functional groups that would lead to ionization in aqueous solution, and consequently, no dissociation constant could be determined [9] [10]. This chemical behavior is consistent with the amide functional groups present in the molecular structure, which typically show resistance to hydrolysis under neutral and acidic conditions but are susceptible to base-catalyzed hydrolysis.

| pH | Stability | DT50 | Major Metabolite | Reference |

|---|---|---|---|---|

| 5 | Stable | - | - | [9] [10] |

| 7 | Stable | - | - | [9] [10] |

| 9 | Hydrolyzes | 57 days at 25°C | 2-chlorobenzoic acid (28.9% AR after 30 days) | [9] [10] |

Spectral Characteristics

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for triflumuron through multiple nuclei analysis. Proton NMR (1H NMR) spectroscopy confirms the molecular structure with signals consistent with the aromatic protons, amide protons, and substitution patterns [9] [10]. Carbon-13 NMR (13C NMR) analysis reveals the carbon framework of the molecule, providing definitive evidence for the number and environment of carbon atoms within the structure [9] [10]. Fluorine-19 NMR (19F NMR) spectroscopy specifically characterizes the trifluoromethoxy group, confirming the presence and environment of the three fluorine atoms [9] [10].

All NMR techniques demonstrate spectral consistency with the proposed molecular structure, providing unambiguous structural identification and purity assessment capabilities.

| Technique | Status | Consistency | Application | Reference |

|---|---|---|---|---|

| 1H NMR | Confirmed | Consistent with molecular structure | Structure confirmation | [9] [10] |

| 13C NMR | Confirmed | Consistent with molecular structure | Carbon skeleton analysis | [9] [10] |

| 19F NMR | Confirmed | Consistent with molecular structure | Fluorine environment analysis | [9] [10] |

Mass Spectrometry

Mass spectrometry analysis of triflumuron reveals characteristic fragmentation patterns that support structural identification and quantitative analysis. The molecular ion peak appears at m/z 358, corresponding to the molecular weight [5]. The base peak occurs at m/z 156.0211 with relative intensity of 999, indicating a highly stable fragment [5]. Additional significant fragments include m/z 138.9945 (relative intensity 71) and m/z 178.0473 (relative intensity 21) [5]. Minor fragments at m/z 113.0152 and m/z 95.0491 provide additional structural information [5].

The fragmentation pattern is consistent with the cleavage of specific bonds within the benzoylurea structure, providing diagnostic ions for identification and quantification purposes in analytical applications.

| Fragment (m/z) | Relative Intensity (%) | Assignment | Ionization | Reference |

|---|---|---|---|---|

| 358 | Molecular ion | [M]+ | EI+ | [5] |

| 156.0211 | 999 | Base peak | EI+ | [5] |

| 138.9945 | 71 | Major fragment | EI+ | [5] |

| 178.0473 | 21 | Fragment | EI+ | [5] |

| 113.0152 | 1 | Minor fragment | EI+ | [5] |

| 95.0491 | 1.02 | Minor fragment | EI+ | [5] |

IR Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups present in triflumuron. The spectrum exhibits characteristic N-H stretching vibrations in the 3300-3100 cm⁻¹ region, confirming the presence of primary or secondary amide functionality [9] [10]. Strong carbonyl stretching absorptions appear at 1650-1680 cm⁻¹ for the amide carbonyl and 1720-1740 cm⁻¹ for the benzoyl carbonyl group [9] [10].

The trifluoromethoxy group produces strong C-F stretching vibrations in the 1000-1300 cm⁻¹ region [9] [10]. The chlorobenzene moiety contributes medium-intensity C-Cl stretching at 600-800 cm⁻¹ [9] [10]. Aromatic C=C stretching vibrations appear at 1500-1600 cm⁻¹ with medium to strong intensity [9] [10].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|---|

| N-H stretch | 3300-3100 | Primary/secondary amide | Medium | [9] [10] |

| C=O stretch (amide) | 1650-1680 | Amide carbonyl | Strong | [9] [10] |

| C=O stretch (carbonyl) | 1720-1740 | Benzoyl carbonyl | Strong | [9] [10] |

| C-F stretch | 1000-1300 | Trifluoromethoxy group | Strong | [9] [10] |

| C-Cl stretch | 600-800 | Chlorobenzene | Medium | [9] [10] |

| Aromatic C=C | 1500-1600 | Aromatic ring | Medium-Strong | [9] [10] |

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy analysis of triflumuron demonstrates absorption characteristics consistent with its aromatic chromophore system. The compound shows significant UV absorption, with analytical detection typically performed at 250 nanometers for high-performance liquid chromatography applications [7]. The UV absorption profile reflects the electronic transitions within the conjugated aromatic system, including the chlorobenzene and trifluoromethoxybenzene moieties.

The UV-visible spectral data support structural confirmation and provide the foundation for quantitative analytical methods used in residue analysis and environmental monitoring applications [9] [10].

| Parameter | Value | Application | Reference |

|---|---|---|---|

| Analysis Method | HPLC-UV | Quantitative analysis | [7] |

| Detection Wavelength | 250 nm | Detection/identification | [7] |

| Chromophore | Aromatic system | Electronic transitions | Inference |

| Absorption Character | UV absorption present | Structural confirmation | [9] [10] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H330 (98.97%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Dates

2: Khan HA, Akram W, Arshad M, Hafeez F. Toxicity and resistance of field collected Musca domestica (Diptera: Muscidae) against insect growth regulator insecticides. Parasitol Res. 2016 Apr;115(4):1385-90. doi: 10.1007/s00436-015-4872-6. Epub 2015 Dec 28. PubMed PMID: 26711449.

3: Xi X, Yang M, Shen G, Wu X, Lu R, Zhou W, Zhang S, Gao H. Pipette vial dispersive liquid-liquid microextraction combined with high-performance liquid chromatography for the determination of benzoylurea insecticide in fruit juice. J Sep Sci. 2016 Jan;39(2):391-8. doi: 10.1002/jssc.201500714. Epub 2015 Dec 7. PubMed PMID: 26526571.

4: Yang M, Zhang P, Hu L, Lu R, Zhou W, Zhang S, Gao H. Ionic liquid-assisted liquid-phase microextraction based on the solidification of floating organic droplets combined with high performance liquid chromatography for the determination of benzoylurea insecticide in fruit juice. J Chromatogr A. 2014 Sep 19;1360:47-56. doi: 10.1016/j.chroma.2014.07.076. Epub 2014 Aug 1. PubMed PMID: 25124227.

5: Costa MA, Moscardini VF, da Costa Gontijo P, Carvalho GA, de Oliveira RL, de Oliveira HN. Sublethal and transgenerational effects of insecticides in developing Trichogramma galloi (Hymenoptera: Trichogrammatidae) : toxicity of insecticides to Trichogramma galloi. Ecotoxicology. 2014 Oct;23(8):1399-408. doi: 10.1007/s10646-014-1282-y. Epub 2014 Jul 11. PubMed PMID: 25011923.

6: Vázquez MM, Vázquez PP, Galera MM, Moreno AU. Comparison of two ionic liquid dispersive liquid-liquid microextraction approaches for the determination of benzoylurea insecticides in wastewater using liquid chromatography-quadrupole-linear ion trap-mass spectrometry: evaluation of green parameters. J Chromatogr A. 2014 Aug 22;1356:1-9. doi: 10.1016/j.chroma.2014.06.032. Epub 2014 Jun 18. PubMed PMID: 24993054.

7: Stang C, Wieczorek MV, Noss C, Lorke A, Scherr F, Goerlitz G, Schulz R. Role of submerged vegetation in the retention processes of three plant protection products in flow-through stream mesocosms. Chemosphere. 2014 Jul;107:13-22. doi: 10.1016/j.chemosphere.2014.02.055. Epub 2014 Apr 5. PubMed PMID: 24875866.

8: Chen L, Chen J, Guo Y, Li J, Yang Y, Xu L, Fu F. Study on the simultaneous determination of seven benzoylurea pesticides in Oolong tea and their leaching characteristics during infusing process by HPLC-MS/MS. Food Chem. 2014 Jan 15;143:405-10. doi: 10.1016/j.foodchem.2013.08.027. Epub 2013 Aug 14. PubMed PMID: 24054259.

9: Zhang Y, Zhao Y, Qiu X, Han R. Differentially expressed genes of Coptotermes formosanus (Isoptera: Rhinotermitidae) challenged by chemical insecticides. J Econ Entomol. 2013 Aug;106(4):1863-70. PubMed PMID: 24020304.

10: Jacups SP, Paton CJ, Ritchie SA. Residual and pre-treatment application of starycide insect growth regulator (triflumuron) to control Aedes aegypti in containers. Pest Manag Sci. 2014 Apr;70(4):572-5. doi: 10.1002/ps.3576. Epub 2013 Jun 12. PubMed PMID: 23653423.

11: Zhou Q, Wang G, Xie G. Dispersive liquid-phase microextraction in combination with HPLC for the enrichment and rapid determination of benzoylurea pesticides in environmental water samples. J Sep Sci. 2013 Jul;36(14):2323-9. doi: 10.1002/jssc.201300138. Epub 2013 Jun 10. PubMed PMID: 23630192.

12: Belinato TA, Martins AJ, Lima JB, Valle D. Effect of triflumuron, a chitin synthesis inhibitor, on Aedes aegypti, Aedes albopictus and Culex quinquefasciatus under laboratory conditions. Parasit Vectors. 2013 Apr 4;6:83. doi: 10.1186/1756-3305-6-83. PubMed PMID: 23557173; PubMed Central PMCID: PMC3626716.

13: Waghorn TS, McKay CH, Heath AC. The in vitro response of field strains of sheep blowflies Lucilia sericata and L. cuprina (Calliphoridae) in New Zealand to dicyclanil and triflumuron. N Z Vet J. 2013 Sep;61(5):274-80. doi: 10.1080/00480169.2012.760400. Epub 2013 Feb 27. PubMed PMID: 23441987.

14: Kavallieratos NG, Athanassiou CG, Vayias BJ, Tomanović Z. Efficacy of insect growth regulators as grain protectants against two stored-product pests in wheat and maize. J Food Prot. 2012 May;75(5):942-50. doi: 10.4315/0362-028X.JFP-11-397. PubMed PMID: 22564945.

15: Bjerglund K, Lindhardt AT, Skrydstrup T. Palladium-catalyzed N-acylation of monosubstituted ureas using near-stoichiometric carbon monoxide. J Org Chem. 2012 Apr 20;77(8):3793-9. doi: 10.1021/jo3000767. Epub 2012 Apr 10. PubMed PMID: 22458554.

16: Qian M, Wu L, Zhang H, Xu M, Li R, Wang X, Sun C. Determination of 16 insect growth regulators in edible Chinese traditional herbs by liquid chromatography electrospray tandem mass spectrometry. Anal Bioanal Chem. 2012 Mar;402(7):2451-62. doi: 10.1007/s00216-011-5699-3. Epub 2012 Jan 20. PubMed PMID: 22271101.

17: Goulart RM, Volpe HX, Vacari AM, Thuler RT, De Bortoli SA. Insecticide selectivity to two species of Trichogramma in three different hosts, as determined by IOBC/WPRS methodology. Pest Manag Sci. 2012 Feb;68(2):240-4. doi: 10.1002/ps.2251. Epub 2011 Aug 19. PubMed PMID: 21858909.

18: Erler F, Polat E, Demir H, Catal M, Tuna G. Control of mushroom sciarid fly Lycoriella ingenua populations with insect growth regulators applied by soil drench. J Econ Entomol. 2011 Jun;104(3):839-44. PubMed PMID: 21735902.

19: Silva GA, Picanço MC, Bacci L, Crespo AL, Rosado JF, Guedes RN. Control failure likelihood and spatial dependence of insecticide resistance in the tomato pinworm, Tuta absoluta. Pest Manag Sci. 2011 Aug;67(8):913-20. doi: 10.1002/ps.2131. Epub 2011 Mar 10. PubMed PMID: 21394881.

20: Horwood MA, Westlake T, Kathuria A. Control of subterranean termites (Isoptera: Rhinotermitidae) infesting power poles. J Econ Entomol. 2010 Dec;103(6):2140-6. PubMed PMID: 21309237.